![molecular formula C13H11N3O2 B5555626 N-[2-(氨基羰基)苯基]异烟酰胺](/img/structure/B5555626.png)

N-[2-(氨基羰基)苯基]异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

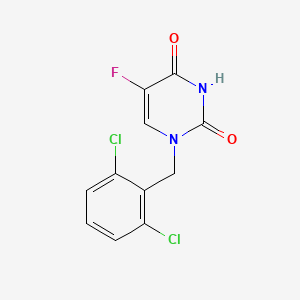

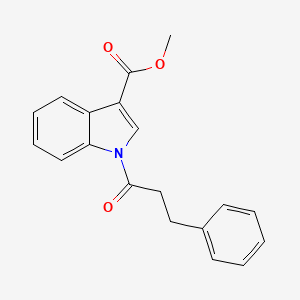

“N-[2-(aminocarbonyl)phenyl]isonicotinamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is an amide form of isonicotinic acid .

Molecular Structure Analysis

The molecular structure of “N-[2-(aminocarbonyl)phenyl]isonicotinamide” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an isonicotinamide group . The InChI code for this compound is 1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) .Physical And Chemical Properties Analysis

“N-[2-(aminocarbonyl)phenyl]isonicotinamide” is likely to be a solid at room temperature, given its structural similarity to other solid amides . It is expected to be soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .科学研究应用

Urease Inhibition

N-(2-carbamoylphenyl)pyridine-4-carboxamide: derivatives have been explored as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in the nitrogen cycle. Inhibiting urease can be beneficial in treating diseases caused by ureolytic bacteria, such as gastric and duodenal ulcers, and in agricultural settings to reduce the loss of urea-based fertilizers .

Antimicrobial Activity

The pyridine carboxamide scaffold, which includes N-(2-carbamoylphenyl)pyridine-4-carboxamide , has been associated with significant antimicrobial potency. The structure-activity relationship studies suggest that modifications to the pyridine core can enhance antimicrobial activity, making these compounds valuable in the development of new antibiotics .

Tuberculosis Treatment

Pyridine carboxamide-based scaffolds, such as N-(2-carbamoylphenyl)pyridine-4-carboxamide , have been identified as promising hits against Mycobacterium tuberculosis . This discovery is crucial as tuberculosis remains one of the top infectious disease killers globally. The optimization of these compounds could lead to effective treatments for tuberculosis .

Enzymatic Reaction Studies

The pyridine nucleus of N-(2-carbamoylphenyl)pyridine-4-carboxamide is structurally similar to several coenzymes and vitamins involved in enzymatic reactions. This similarity allows researchers to use the compound as a model to study the mechanisms of these biological processes and to design enzyme inhibitors .

Drug Design and Synthesis

N-(2-carbamoylphenyl)pyridine-4-carboxamide: serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features make it a versatile building block for crafting novel drug molecules, particularly in the field of medicinal chemistry where pyridine derivatives are prevalent .

Proteomics Research

This compound is also used in proteomics research, where it may serve as a reagent or a structural analog in the study of protein interactions and functions. Its unique chemical properties can help elucidate the role of similar structures in biological systems .

作用机制

Target of Action

The primary target of N-(2-carbamoylphenyl)pyridine-4-carboxamide, also known as N-[2-(aminocarbonyl)phenyl]isonicotinamide, is Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium .

Mode of Action

The compound inhibits the growth of Mycobacterium tuberculosis in liquid cultures in a bacteriostatic manner . It has been found to be as active as isoniazid in macrophages and inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .

Biochemical Pathways

The compound inhibits the growth of Mycobacterium tuberculosis in macrophages by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components.

Pharmacokinetics

The compound is a prodrug , which means it is metabolized in the body to produce its active form.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, both in liquid cultures and within macrophages . This leads to a bacteriostatic effect in liquid cultures and a bactericidal effect within macrophages .

Action Environment

As a prodrug, its activation likely depends on specific conditions within the body .

属性

IUPAC Name |

N-(2-carbamoylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-12(17)10-3-1-2-4-11(10)16-13(18)9-5-7-15-8-6-9/h1-8H,(H2,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDVOLDWRMEYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)pyridine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)